Thiol-Modifier C6 S-S
Overview
Description
Thiol-Modifier C6 S-S is a disulfide-containing modifier designed to functionalize oligonucleotides with a reactive thiol (sulfhydryl) group at either the 5’- or 3’-end, or internally. This compound is widely used in the field of molecular biology and biochemistry for its ability to introduce thiol groups into oligonucleotides, facilitating various biochemical applications .
Mechanism of Action
Target of Action
Thiol-Modifier C6 S-S, also known as 3-[6-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyldisulfanyl]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, is primarily used to functionalize oligonucleotides . It introduces a reactive thiol (sulfhydryl) group at the 5’- or 3’-end, or an internal disulfide linkage . The primary targets of this compound are the oligonucleotides that it modifies .
Mode of Action
The compound is incorporated into the oligonucleotide as a disulfide during synthesis to protect the thiol group from undesired side reactions . After synthesis, the disulfide bond can be reduced with TCEP or dithiothreitol (DTT) to generate the fully active thiolated oligo . This results in two reactive sulfhydryl groups .
Biochemical Pathways
The thiolated oligonucleotides can be labeled with thiol-reactive dye or maleimides for use as hybridization or PCR-based detection probes . They can also be conjugated to enzymes, through bifunctional linkers . This modification can effectively serve as a spacer between two oligos, with a disulfide linkage in the middle .
Result of Action
The result of the action of this compound is the production of thiolated oligonucleotides. These modified oligonucleotides can be used in a variety of applications, including as hybridization or PCR-based detection probes . They can also be conjugated to enzymes, through bifunctional linkers .
Action Environment
The action of this compound is influenced by the conditions of the oligonucleotide synthesis process. The reduction of the disulfide bond to generate the fully active thiolated oligo is performed by the end user in their own laboratory . The efficiency of this reduction and the subsequent conjugation of the thiolated oligo can be influenced by factors such as the concentration of the reducing agent and the pH of the solution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically prepared by reacting 1-O-Dimethoxytrityl-hexyl-disulfide with (2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite . The reaction conditions involve standard coupling times and the use of 0.02 M iodine for oxidation. Deprotection is achieved by cleaving the disulfide bond at room temperature using 100 mM dithiothreitol (DTT) at pH 8.3 - 8.5 .
Industrial Production Methods: In industrial settings, the production of Thiol-Modifier C6 S-S follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure high yield and purity. The compound is typically supplied in its oxidized form and requires reduction before use .
Chemical Reactions Analysis
Types of Reactions: Thiol-Modifier C6 S-S undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form a stable linkage.
Substitution: The thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Iodine (0.02 M) is commonly used for oxidation reactions.
Reduction: DTT (100 mM) or TCEP are used for reducing the disulfide bond.
Major Products:
Oxidized Form: The compound remains as a disulfide linkage.
Reduced Form: The compound generates free thiol groups, which can further react with other molecules.
Scientific Research Applications
Thiol-Modifier C6 S-S has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
5’-Thiol-Modifier C6-CE Phosphoramidite: Another thiol modifier used for similar applications but requires silver nitrate oxidation for deprotection.
3’-Thiol-Modifier C3 S-S CPG: Used for introducing thiol groups at the 3’-end of oligonucleotides.
Uniqueness: Thiol-Modifier C6 S-S is unique due to its ability to introduce thiol groups at multiple positions (5’, 3’, or internal) within oligonucleotides. This versatility makes it a valuable tool in various biochemical and industrial applications .
Biological Activity
Thiol-Modifier C6 S-S, also known as 5'-Thiol Modifier C6 S-S CE-Phosphoramidite, is a chemical compound used primarily in the field of molecular biology for the modification of oligonucleotides. Its main function is to introduce a reactive thiol group that facilitates the conjugation of various biomolecules, enabling diverse applications in biochemical research and therapeutic development. This article explores the biological activity of this compound, emphasizing its mechanisms, applications, and relevant case studies.
Chemical Structure and Mechanism
This compound is characterized by its disulfide bond structure, which can be reduced to release a free thiol group. The general reaction can be represented as follows:
This reduction is crucial as it activates the thiol group for subsequent reactions with other biomolecules or nanoparticles through thiol-based chemistries. The liberated thiol can form stable thioether linkages with electrophiles such as maleimides and iodoacetamides, making it an essential tool for bioconjugation processes .
Applications in Biological Research
This compound has a wide range of applications in biological research:
- Oligonucleotide Labeling : It allows for the labeling of oligonucleotides with fluorescent tags or biotin, which can be used in various assays such as PCR, sequencing, and hybridization studies.
- Protein Conjugation : The thiol groups can be used to covalently attach oligonucleotides to proteins or peptides, facilitating studies on protein interactions and functions.
- Nanoparticle Functionalization : Thiol-modified oligonucleotides can be conjugated to nanoparticles for applications in drug delivery and imaging .
Research Findings and Case Studies
Several studies have highlighted the effectiveness of this compound in various biological contexts:
- Conjugation Efficiency : A study demonstrated that the use of this compound significantly improved the conjugation efficiency of oligonucleotides to proteins compared to traditional methods. The protocol involved reducing the disulfide bond with TCEP before conjugation, resulting in high yields and purity of the final product .
- Biosensing Applications : Research reported on the integration of thiol-modified oligonucleotides into biosensing devices. The ability to covalently attach recognition elements enhanced the sensitivity and specificity of these sensors for detecting target analytes .
- Therapeutic Development : In gene therapy research, thiol-modified oligonucleotides were utilized to deliver therapeutic agents effectively. The ability to target specific cells through receptor-mediated endocytosis was shown to enhance therapeutic efficacy while minimizing off-target effects .
Data Table: Comparison of Thiol Modifiers
The following table summarizes key features and applications of different thiol modifiers, including this compound:
Modifier Type | Key Features | Applications |
---|---|---|
This compound | Disulfide bond; releases free thiol upon reduction | Oligonucleotide labeling; protein conjugation; nanoparticle functionalization |
3'-Thiol Modifier | Incorporates thiol at 3' end | Similar applications as above |
Oxa-C6-S-S Modifier | Superior yield; longer spacer | Enhanced oligo synthesis |
Properties
IUPAC Name |
3-[6-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyldisulfanyl]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H61N2O5PS2/c1-35(2)44(36(3)4)50(49-32-18-29-43)48-31-15-8-10-17-34-52-51-33-16-9-7-14-30-47-42(37-19-12-11-13-20-37,38-21-25-40(45-5)26-22-38)39-23-27-41(46-6)28-24-39/h11-13,19-28,35-36H,7-10,14-18,30-34H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEONRKLBSGQZRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCSSCCCCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H61N2O5PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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